molecular formula C53H68O B12845009 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one CAS No. 217489-63-9

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one

Cat. No.: B12845009
CAS No.: 217489-63-9
M. Wt: 721.1 g/mol
InChI Key: XMTYLOQRDZUFCF-UHFFFAOYSA-N
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Description

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C53H70O and a molecular weight of 723.138 g/mol . This compound is characterized by its complex structure, which includes multiple phenyl and dodecylphenyl groups attached to a cyclopentadienone core. It is primarily used in advanced materials science and organic electronics due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves the reaction of 4-dodecylbenzil with 1,3-diphenylacetone in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol at elevated temperatures (around 80°C) to facilitate the formation of the cyclopentadienone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl rings or the cyclopentadienone core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its phenyl and dodecylphenyl groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and sensors. The pathways involved include electron transfer and conjugation effects, which enhance the compound’s semiconducting behavior .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(4-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
  • 3,4-Bis(4-methylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
  • 3,4-Bis(4-ethylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one

Uniqueness

Compared to similar compounds, 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of long dodecyl chains. These chains enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. Additionally, the dodecyl groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics .

Properties

CAS No.

217489-63-9

Molecular Formula

C53H68O

Molecular Weight

721.1 g/mol

IUPAC Name

3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C53H68O/c1-3-5-7-9-11-13-15-17-19-23-29-43-35-39-47(40-36-43)49-50(48-41-37-44(38-42-48)30-24-20-18-16-14-12-10-8-6-4-2)52(46-33-27-22-28-34-46)53(54)51(49)45-31-25-21-26-32-45/h21-22,25-28,31-42H,3-20,23-24,29-30H2,1-2H3

InChI Key

XMTYLOQRDZUFCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCCCCCCCCCCC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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